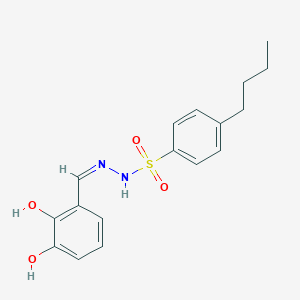
4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide, also known as BBH, is a chemical compound with potential applications in scientific research. BBH is a hydrazide derivative that has been synthesized through various methods.
Mechanism of Action
4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide increases the expression of pro-apoptotic proteins and decreases the expression of anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death. 4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide also inhibits the growth of cancer cells by inducing cell cycle arrest in the G1 phase.
Biochemical and Physiological Effects:
4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. 4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide in lab experiments is its potential anti-cancer properties. 4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide may be useful in the development of new cancer therapies. However, one limitation of using 4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide.
Future Directions
There are several future directions for the research and development of 4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide. One direction is to further investigate the anti-cancer properties of 4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide and its potential use in cancer therapy. Another direction is to explore the antioxidant and anti-inflammatory properties of 4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide and its potential use in the treatment of oxidative stress-related and inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide in vivo.
Synthesis Methods
4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide can be synthesized through various methods, including the reaction of 4-butylbenzenesulfonylhydrazide with 2,3-dihydroxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of 4-butylbenzenesulfonylhydrazide with 2,3-dihydroxybenzaldehyde in ethanol under reflux conditions. The resulting product is then purified through recrystallization.
Scientific Research Applications
4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide exhibits anti-cancer properties by inducing apoptosis in cancer cells. 4-butyl-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
4-butyl-N-[(Z)-(2,3-dihydroxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-3-5-13-8-10-15(11-9-13)24(22,23)19-18-12-14-6-4-7-16(20)17(14)21/h4,6-12,19-21H,2-3,5H2,1H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIGQGYEKSPJOX-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B5963541.png)
![3-(4-methylphenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5963549.png)
![4-{[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]methyl}-1,6-heptadien-4-ol](/img/structure/B5963552.png)


![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5963593.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5963598.png)
![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5963603.png)


![3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(3-thienylmethyl)piperidine trifluoroacetate](/img/structure/B5963627.png)
![5-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5963633.png)
![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5963638.png)
![2-(1-(3-phenylpropyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5963647.png)